2-丙基苯胺

概述

描述

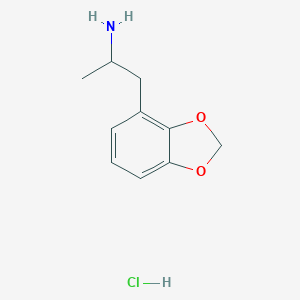

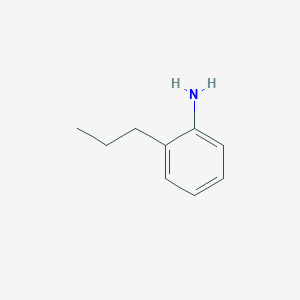

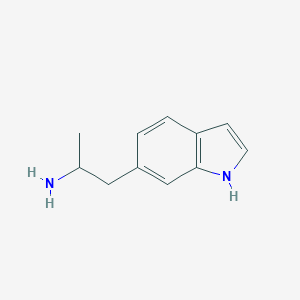

2-丙基苯胺,也称为2-丙基苯胺,是一种属于苯丙烷类的有机化合物。它的特征在于一个苯基连接到一个丙基链,而丙基链又连接到一个氨基。 2-丙基苯胺的分子式为C9H13N ,分子量为135.21 g/mol 。由于其独特的性质,该化合物常用于各种化学反应和工业应用。

科学研究应用

作用机制

2-丙基苯胺的作用机制涉及它与各种分子靶标的相互作用。它可以作为取代反应中的亲核试剂,将它的孤对电子捐献给亲电中心。 所涉及的途径包括亲核芳香取代和亲电芳香取代 .

类似化合物:

苯胺: 母体化合物,结构更简单,没有丙基。

2-甲基苯胺: 结构类似,但用甲基代替丙基。

2-乙基苯胺: 含有乙基而不是丙基.

独特性: 2-丙基苯胺因其特殊的丙基取代而具有独特性,与它的类似物相比,它赋予了独特的化学和物理性质。 这种取代会影响它的反应性和它可以进行的反应类型,使其在特定的合成应用中具有价值 .

准备方法

合成路线和反应条件: 2-丙基苯胺可以通过多种方法合成。 一种常见的方法是将苯与丙酰氯进行傅克酰基化反应,然后将生成的酮还原得到2-丙基苯胺 。反应条件通常包括使用氯化铝作为催化剂,然后在钯催化剂存在下使用氢气进行还原。

工业生产方法: 2-丙基苯胺的工业生产通常包括在碱(如氢氧化钠)存在下,用丙基卤代烃对苯胺进行烷基化。 该方法因其效率和可扩展性而受到青睐 .

化学反应分析

反应类型: 2-丙基苯胺会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的硝基化合物或醌类。

还原: 还原反应可以将硝基衍生物还原回胺的形式。

取代: 亲电芳香取代反应可以将各种取代基引入苯环.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢气与钯催化剂或氢化铝锂等还原剂。

主要生成产物:

氧化: 硝基化合物、醌类。

还原: 胺类。

取代: 卤代苯胺、硝基苯胺.

相似化合物的比较

Aniline: The parent compound with a simpler structure, lacking the propyl group.

2-Methyl-Aniline: Similar structure but with a methyl group instead of a propyl group.

2-Ethyl-Aniline: Contains an ethyl group instead of a propyl group.

Uniqueness: 2-Propyl-Aniline is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications .

属性

IUPAC Name |

2-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKURVXXDGMYSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117021-79-1 | |

| Record name | Benzenamine, 2-propyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117021-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40171248 | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown liquid; [MSDSonline] | |

| Record name | 2-Propylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1821-39-2 | |

| Record name | 2-Propylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDP5MSE5C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-propylaniline in the synthesis of polyaniline and its derivatives?

A1: 2-Propylaniline serves as a monomer in the polymerization reaction to produce poly(2-propylaniline). This polymer, along with polyaniline and poly(2-ethylaniline), can be intercalated into graphite oxide by exploiting the exfoliation/reconstruction properties of this layered host []. This intercalation process is influenced by the type of substituted polyaniline used, with poly(2-propylaniline) showing a higher degree of intercalation compared to its counterparts [].

Q2: How does the structure of 2-propylaniline impact its intercalation into graphite oxide?

A2: The presence of the propyl group in 2-propylaniline likely influences the intercalation process by affecting the polymer's chain conformation and interaction with the graphite oxide layers. Research has shown that poly(2-propylaniline) exhibits a larger basal distance within the graphite oxide structure compared to other polyaniline derivatives [], suggesting a more expanded intercalated structure, potentially due to the steric hindrance of the propyl group.

Q3: Beyond intercalation, are there other notable applications of 2-propylaniline?

A3: 2-Propylaniline acts as an intermediate in the hydrodenitrogenation (HDN) of quinoline, a process crucial for refining fossil fuels [, , ]. In this multi-step reaction, quinoline is initially hydrogenated to 1,2,3,4-tetrahydroquinoline. This intermediate then further reacts to form 2-propylaniline, highlighting its role in the reaction pathway [].

Q4: What is the final fate of 2-propylaniline in the hydrodenitrogenation of quinoline?

A4: 2-Propylaniline undergoes hydrogenolysis of the C-N bond within its saturated ring, ultimately yielding propylbenzene [, ]. This breakdown pathway emphasizes the role of 2-propylaniline as a stepping stone in the removal of nitrogen from quinoline, ultimately leading to a less polluting fuel.

Q5: Are there any toxicological concerns associated with 2-propylaniline?

A5: While 2-propylaniline plays a role in important chemical processes, it's crucial to be aware of its potential mutagenicity. Studies employing the bacterial reverse mutation (Ames) assay have investigated the mutagenic potential of both 2-propylaniline and its isomer, 4-propylaniline []. This research provides valuable insights into the potential risks associated with these compounds and emphasizes the need for safe handling and appropriate disposal methods.

Q6: How is 2-propylaniline typically synthesized?

A6: One established method for preparing 2-propylaniline involves the oxidative polymerization of its precursor, 2-propylaniline, using a hydrogen peroxide-ferrous sulfate (H2O2-FeSO4) system []. This approach offers a relatively mild and effective means of producing poly(2-propylaniline), highlighting its versatility as a monomer for polymer synthesis.

Q7: Are there any alternative methods for producing 2-propylaniline?

A7: While the oxidative polymerization of 2-propylaniline is a viable approach, it's worth noting that 2-propylaniline also arises as a key intermediate in the hydrodenitrogenation of quinoline []. This alternative pathway, primarily employed in fuel refining processes, presents an additional route for obtaining 2-propylaniline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)